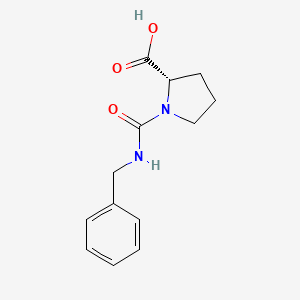

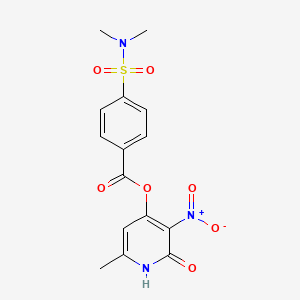

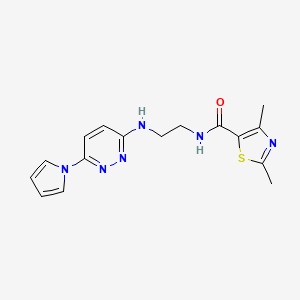

(2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid” is a positively charged derivatization reagent . It has been synthesized and evaluated using non-steroidal anti-inflammatory drugs (NSAIDs), which were selected as the representative chiral carboxylic acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 264.28 . It is a solid at room temperature . The storage temperature should be between 2-8°C, and it should be kept in a dark place and sealed in dry conditions .科学的研究の応用

Cholinesterase Inhibition

A study by Pizova et al. (2017) explored a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, including compounds similar to (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid, for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds demonstrated moderate AChE inhibition and comparable BChE inhibition to rivastigmine, a known cholinesterase inhibitor.

Co-Crystal Formation

The co-crystallization potential of similar compounds was investigated by Chesna et al. (2017). They studied the formation of non-centrosymmetric co-crystals containing components like (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid, demonstrating the ability of these compounds to participate in unique crystal structures.

Structural Analysis

Wojnarska et al. (2019) conducted a study on a compound structurally related to (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid, focusing on its crystal structure and hydrogen bonding patterns. They discovered a unique cyclic R22(8) hydrogen-bonded carboxylic acid dimer in the structure. (Wojnarska et al., 2019)

Biotransformations in Organic Synthesis

Chen et al. (2012) explored the biotransformation of pyrrolidine-2,5-dicarboxamides, compounds related to (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid, for application in organic synthesis. They achieved high yields and excellent enantioselectivity using an amidase-catalyzed hydrolysis. (Chen et al., 2012)

Influenza Neuraminidase Inhibition

A study by Wang et al. (2001) focused on the synthesis of compounds including (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid derivatives as potent inhibitors of influenza neuraminidase. These compounds demonstrated significant inhibition activity against neuraminidase A and B.

Solubility and Thermodynamic Properties

Duan et al. (2015) examined the solubility and thermodynamic properties of (2S)-pyrrolidine-2-carboxylic acid, closely related to the compound of interest, in various solvents. They found that the solubility decreases with an increase in alcohol concentration in binary mixtures. (Duan et al., 2015)

Safety and Hazards

特性

IUPAC Name |

(2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12(17)11-7-4-8-15(11)13(18)14-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,18)(H,16,17)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIMITZVOIMIMV-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)NCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)NCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2445340.png)

![N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2445346.png)

![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamide](/img/structure/B2445348.png)

![2-Amino-6-(2-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2445360.png)

![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2445361.png)

![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2445362.png)